molecular formula C17H32N2O3 B6700843 N-(2-hydroxyethyl)-2,2-dimethyl-N-(2-morpholin-4-ylethyl)cyclohexane-1-carboxamide

N-(2-hydroxyethyl)-2,2-dimethyl-N-(2-morpholin-4-ylethyl)cyclohexane-1-carboxamide

Cat. No.: B6700843
M. Wt: 312.4 g/mol
InChI Key: PIYOOKCENBMIGI-UHFFFAOYSA-N
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Description

N-(2-hydroxyethyl)-2,2-dimethyl-N-(2-morpholin-4-ylethyl)cyclohexane-1-carboxamide is a synthetic organic compound It features a cyclohexane ring substituted with a carboxamide group, a hydroxyethyl group, and a morpholin-4-ylethyl group

Properties

IUPAC Name

N-(2-hydroxyethyl)-2,2-dimethyl-N-(2-morpholin-4-ylethyl)cyclohexane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H32N2O3/c1-17(2)6-4-3-5-15(17)16(21)19(9-12-20)8-7-18-10-13-22-14-11-18/h15,20H,3-14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIYOOKCENBMIGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCCC1C(=O)N(CCN2CCOCC2)CCO)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H32N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxyethyl)-2,2-dimethyl-N-(2-morpholin-4-ylethyl)cyclohexane-1-carboxamide typically involves multi-step organic reactions. One possible route could include:

    Formation of the cyclohexane ring: Starting from a suitable cyclohexane precursor, functional groups are introduced through various reactions such as alkylation or acylation.

    Introduction of the carboxamide group: This can be achieved through the reaction of the cyclohexane derivative with an appropriate amine under conditions that favor amide bond formation.

    Attachment of the hydroxyethyl group: This step might involve the reaction of the intermediate with ethylene oxide or a similar reagent.

    Incorporation of the morpholin-4-ylethyl group: This could be done through nucleophilic substitution reactions using morpholine and an appropriate alkylating agent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxyethyl)-2,2-dimethyl-N-(2-morpholin-4-ylethyl)cyclohexane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The morpholin-4-ylethyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or borane (BH3).

    Substitution: Nucleophiles such as halides, thiols, or amines under basic or acidic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of new substituted derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or in the study of enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the production of specialty chemicals or as a component in materials science.

Mechanism of Action

The mechanism of action of N-(2-hydroxyethyl)-2,2-dimethyl-N-(2-morpholin-4-ylethyl)cyclohexane-1-carboxamide would depend on its specific application. Generally, it might interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    N-(2-hydroxyethyl)-2,2-dimethylcyclohexane-1-carboxamide: Lacks the morpholin-4-ylethyl group.

    N-(2-morpholin-4-ylethyl)cyclohexane-1-carboxamide: Lacks the hydroxyethyl group.

    2,2-dimethyl-N-(2-morpholin-4-ylethyl)cyclohexane-1-carboxamide: Lacks the hydroxyethyl group.

Uniqueness

N-(2-hydroxyethyl)-2,2-dimethyl-N-(2-morpholin-4-ylethyl)cyclohexane-1-carboxamide is unique due to the combination of its functional groups, which confer specific chemical properties and potential biological activities. The presence of both hydroxyethyl and morpholin-4-ylethyl groups may enhance its solubility, reactivity, and interaction with biological targets compared to similar compounds.

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